Comprehensive Physicochemical Profiling and Synthetic Utility of n-(Butylthio)acetonitrile
Comprehensive Physicochemical Profiling and Synthetic Utility of n-(Butylthio)acetonitrile
Executive Summary
n-(Butylthio)acetonitrile, also formally recognized as 2-(butylsulfanyl)acetonitrile, is a bifunctional aliphatic thioether characterized by the presence of a highly reactive terminal nitrile group. In advanced organic synthesis and medicinal chemistry, this compound serves as a critical building block. Its unique structural topology—featuring a flexible lipophilic butyl chain, a nucleophilic/oxidizable sulfur center, and an electrophilic cyano group—makes it an indispensable intermediate for the construction of complex heterocycles, including aminopyrazoles and thiazoles utilized in agrochemical and pharmaceutical development.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, self-validating synthetic protocols, downstream reactivity profiles, and stringent safety guidelines.
Molecular Structure & Physicochemical Properties
Understanding the foundational physical properties of n-(butylthio)acetonitrile is critical for optimizing reaction conditions, particularly concerning solvent compatibility, thermal stability during distillation, and phase-separation behaviors during workup.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters required for laboratory handling and analytical verification[1][2][3].
| Property | Value | Analytical Significance |
| Chemical Name | n-(butylthio)acetonitrile | IUPAC standard nomenclature. |
| CAS Registry Number | 71037-08-6 | Primary identifier for regulatory compliance. |
| Molecular Formula | C₆H₁₁NS | Determines stoichiometric calculations. |
| Molecular Weight | 129.22 g/mol | Used for precise molar equivalent scaling. |
| SMILES String | CCCCSCC#N | Facilitates computational chemistry modeling. |
| Boiling Point | 134–135 °C (at 40 mmHg) | Dictates vacuum distillation parameters for purification. |
| Density | 0.957 g/cm³ | Indicates it will float on dense aqueous layers (e.g., brine) but may sink in lighter organic solvents if not fully miscible. |
| Flash Point | 77.1 °C | Classifies the compound as a combustible liquid; requires handling away from open flames. |
| Refractive Index | 1.472 | Used for rapid purity assessment of the distilled liquid. |
Chemical Synthesis & Experimental Protocols
The most robust and field-proven method for synthesizing n-(butylthio)acetonitrile is through the SN2 nucleophilic substitution of 1-butanethiol with chloroacetonitrile[4][5].
Mechanistic Workflow
Figure 1: S_N2 synthetic pathway for n-(butylthio)acetonitrile.
Step-by-Step Experimental Methodology
To ensure scientific integrity and reproducibility, the following protocol incorporates the causality behind each experimental choice[4][5]:
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System Preparation : In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, suspend anhydrous Potassium Carbonate ( K2CO3 , 1.2 equivalents) in dry N,N-Dimethylformamide (DMF).
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Causality: K2CO3 is selected as a mild, non-nucleophilic base. Stronger bases (like NaOH ) risk base-catalyzed hydrolysis of the electrophilic nitrile group into an amide or carboxylic acid. DMF, a polar aprotic solvent, is chosen because it strongly solvates the potassium cation, leaving the thiolate anion "naked" and highly reactive for the subsequent SN2 attack.
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Thiol Deprotonation : Cool the suspension to 0 °C using an ice bath. Add 1-butanethiol (1.0 equivalent) dropwise over 15 minutes. Stir for 30 minutes.
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Causality: The deprotonation of the thiol is exothermic. Cooling prevents the volatilization of 1-butanethiol (boiling point 98 °C) and minimizes side reactions.
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Alkylation ( SN2 Attack) : Slowly add chloroacetonitrile (1.1 equivalents) dropwise to the chilled mixture.
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Causality: The alpha-halo nature of chloroacetonitrile makes its carbon highly electrophilic. Slow addition prevents thermal runaway and limits the formation of dialkylated byproducts.
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Reaction Propagation : Remove the ice bath, allowing the mixture to warm to ambient room temperature. Stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent system.
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Aqueous Workup : Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous phase with diethyl ether ( 3×50 mL).
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Causality: The K2CO3 and the KCl byproduct are highly water-soluble, while the thioether product partitions cleanly into the organic ether layer, creating a self-validating purification step.
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Purification : Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation. Collect the fraction boiling at 134–135 °C at 40 mmHg to isolate the pure n-(butylthio)acetonitrile[2].
Reactivity Profile & Downstream Applications
The architectural value of n-(butylthio)acetonitrile lies in its trifurcated reactivity profile. It acts as a versatile synthon in drug discovery and materials science.
Figure 2: Trifurcated downstream reactivity profile of n-(butylthio)acetonitrile.
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Alpha-Carbon Acidity : The methylene ( CH2 ) protons located between the electron-withdrawing sulfur atom and the strongly electron-withdrawing cyano group are highly acidic. Treatment with strong bases (e.g., Sodium Hydride, NaH ) generates a stabilized carbanion that can undergo Knoevenagel condensations with aldehydes or further alkylation with alkyl halides.
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Nitrile Electrophilicity : The cyano carbon is highly susceptible to nucleophilic attack. Reacting n-(butylthio)acetonitrile with hydrazine derivatives leads to tandem addition-cyclization cascades, yielding 5-amino-pyrazole derivatives. These heterocycles are foundational scaffolds in the design of modern agrochemicals (e.g., insecticides) and kinase-inhibiting pharmaceuticals.
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Thioether Oxidation : The sulfur atom can be selectively oxidized using meta-chloroperoxybenzoic acid (mCPBA) or H2O2 . One equivalent yields the corresponding sulfoxide, while excess oxidant yields the sulfone. This transformation is frequently used in medicinal chemistry to tune the lipophilicity (LogP) and hydrogen-bonding characteristics of a drug candidate.
Handling, Safety, & Toxicology (E-E-A-T)
Due to the presence of the nitrile moiety and the thioether linkage, stringent safety protocols must be enforced during the handling of n-(butylthio)acetonitrile[6].
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GHS Classification : Classified as a Toxic Liquid. It is harmful if swallowed, inhaled, or absorbed through the skin[6].
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Transport & Storage : Regulated under UN3276 (Nitriles, liquid, toxic, n.o.s.), Hazard Class 6.1, Packing Group III[6]. It must be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.
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In Vivo Toxicology : Nitrile compounds can undergo enzymatic hydrolysis in the liver (via cytochrome P450 enzymes), potentially releasing toxic hydrogen cyanide ( HCN ).
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Laboratory Best Practices : All manipulations must be conducted inside a certified Class II chemical fume hood. Personnel must wear chemically resistant nitrile gloves, splash goggles, and a lab coat. In the event of a spill, the area should be evacuated, and the spill absorbed with inert materials (e.g., vermiculite) before being disposed of as hazardous chemical waste.
References
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Fisher Scientific. "CAS RN 71037-08-6 - n-(Butylthio)acetonitrile Specifications and Pricing." Fisher Scientific Belgium. Available at: [Link]
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Fisher Scientific. "n-(Butylthio)acetonitrile, 95%, Thermo Scientific." Fisher Scientific Belgium. Available at: [Link]
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CORE (European Journal of Chemistry). "Synthesis and reactions of some new thioacetonitrile derivatives." European Journal of Chemistry. Available at: [Link]
Sources
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- 2. n-(Butylthio)acetonitrile, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
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